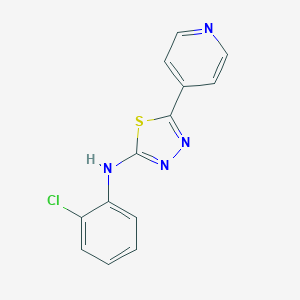
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is a compound that belongs to the family of thiadiazoles. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes can lead to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic guanosine monophosphate (cGMP), respectively.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, it has been shown to possess anti-tumor activity by inhibiting the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Furthermore, it may be possible to modify the structure of this compound to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with pyridine-4-carboxylic acid to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with thionyl chloride and ammonium hydroxide to form the desired thiadiazole.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
|---|---|
Fórmula molecular |
C13H9ClN4S |
Peso molecular |
288.76 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-10-3-1-2-4-11(10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18) |
Clave InChI |
KYLJEAUZXBZHNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)




![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)